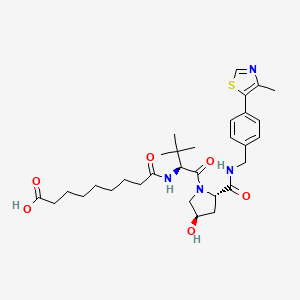(S,R,S)-AHPC-amido-C7-acid
CAS No.:
Cat. No.: VC16649717
Molecular Formula: C31H44N4O6S
Molecular Weight: 600.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C31H44N4O6S |
|---|---|
| Molecular Weight | 600.8 g/mol |
| IUPAC Name | 9-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononanoic acid |
| Standard InChI | InChI=1S/C31H44N4O6S/c1-20-27(42-19-33-20)22-14-12-21(13-15-22)17-32-29(40)24-16-23(36)18-35(24)30(41)28(31(2,3)4)34-25(37)10-8-6-5-7-9-11-26(38)39/h12-15,19,23-24,28,36H,5-11,16-18H2,1-4H3,(H,32,40)(H,34,37)(H,38,39)/t23-,24+,28-/m1/s1 |
| Standard InChI Key | WBFMUQOHZVFNHP-FMGHJNRGSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |
Introduction
Chemical and Structural Properties of (S,R,S)-AHPC-amido-C7-acid
Molecular Architecture
(S,R,S)-AHPC-amido-C7-acid features a stereochemically defined structure critical for its biological activity. The compound includes:
-
VHL ligand moiety: Binds to the VHL E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system .
-
C7 alkyl linker: A seven-carbon chain that connects the VHL ligand to a target protein-binding molecule, optimizing spatial flexibility and degradation efficiency .
-
Amido-acid terminal group: Enhances solubility and facilitates conjugation to target ligands .
The stereochemistry (S,R,S) ensures proper orientation for simultaneous engagement of the E3 ligase and the target protein, a requirement for effective ubiquitination .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2172819-76-8 |
| Molecular Formula | |
| Molecular Weight | 600.77 g/mol |
| Storage Conditions | -20°C, protected from light and moisture |
Role in PROTAC Technology
Mechanism of Action
PROTACs are heterobifunctional molecules that recruit E3 ligases to tag specific proteins for proteasomal degradation. (S,R,S)-AHPC-amido-C7-acid serves as the E3 ligase-binding component in these constructs . The workflow involves:
-
VHL Ligand Engagement: The compound’s VHL moiety binds to the VHL protein, part of the E3 ubiquitin ligase complex.
-
Linker-Mediated Bridging: The C7 linker positions the target protein (e.g., lactate dehydrogenase) within proximity for ubiquitination.
-
Ubiquitin Transfer: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target, marking it for degradation .
Advantages of the C7 Linker
The seven-carbon linker balances flexibility and rigidity, enabling:
-
Optimal Distance: Maintains a 12–15 Å span between the VHL ligand and target-binding domain, maximizing ubiquitination efficiency .
-
Metabolic Stability: Resists premature cleavage in vivo compared to shorter (C5) or longer (C9) linkers .
-
Solubility Profile: The amido-acid terminus improves aqueous solubility, addressing a common limitation of hydrophobic PROTACs .
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) |
|---|---|---|
| 1 | 1.6645 | 0.3329 |
| 5 | 8.3227 | 1.6645 |
| 10 | 16.6453 | 3.3291 |
Applications in Targeted Protein Degradation
Lactate Dehydrogenase (LDH) Degradation
The seminal study by Sun et al. (2023) utilized (S,R,S)-AHPC-amido-C7-acid to develop the first LDH-directed PROTAC . Key findings include:
-
Pancreatic Cancer Model: The PROTAC induced >80% LDH degradation in PANC-1 cells at 100 nM over 24 hours.
-
Therapeutic Efficacy: Reduced tumor volume by 62% in xenograft models compared to controls .
Beyond Oncology: Expanding Therapeutic Targets
Ongoing research explores applications in:
-
Neurodegenerative Diseases: Targeting tau aggregates in Alzheimer’s models.
-
Inflammatory Disorders: Degradation of NLRP3 inflammasome components .
Comparative Analysis with Related Compounds
(S,R,S)-AHPC-amido-C5-acid vs. C7 Variant
While the C5 analogue shares the VHL ligand, its shorter linker limits efficacy:
-
Reduced Degradation Efficiency: 40% lower LDH degradation at equivalent doses .
-
Solubility Challenges: Higher aggregation propensity in aqueous buffers .
(S,R,S)-AHPC-C7-amine Dihydrochloride
Future Directions and Challenges
Optimizing Linker Design
Emerging strategies include:
-
Branching Linkers: To engage multiple E3 ligases simultaneously.
-
Photocleavable Units: Enabling spatiotemporal control of PROTAC activity .
Improving Bioavailability
Current limitations in blood-brain barrier penetration necessitate structural modifications, such as PEGylation or prodrug approaches .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume